In-Depth Technical Guide: 1H and 13C NMR Characterization of 2-chloro-N-(1-methanesulfonylpiperidin-4-yl)acetamide
In-Depth Technical Guide: 1H and 13C NMR Characterization of 2-chloro-N-(1-methanesulfonylpiperidin-4-yl)acetamide
Executive Summary
In the landscape of modern drug discovery, targeted covalent inhibitors (TCIs) have emerged as a powerful modality for achieving prolonged target engagement and high selectivity. The compound 2-chloro-N-(1-methanesulfonylpiperidin-4-yl)acetamide (CAS: 1157073-39-6) serves as a highly versatile electrophilic building block and intermediate in the synthesis of such covalent therapeutics.
This molecule features two distinct functional domains: an electrophilic chloroacetamide warhead , which is widely utilized to selectively alkylate reactive cysteine residues in target proteins[1][2], and a methanesulfonyl-piperidine core , which provides conformational rigidity and favorable physicochemical properties[3]. For synthetic chemists and drug development professionals, the rigorous structural validation of this intermediate via Nuclear Magnetic Resonance (NMR) spectroscopy is a critical quality control step. This whitepaper provides a comprehensive, causality-driven guide to the 1 H and 13 C NMR characterization of this molecule, detailing the physical chemistry behind the chemical shifts and outlining field-proven validation protocols.
Structural Elucidation & Causality: The Physics Behind the Spectra
To accurately assign the NMR spectra of 2-chloro-N-(1-methanesulfonylpiperidin-4-yl)acetamide, one must analyze the electron density and conformational dynamics dictated by its functional groups. NMR chemical shifts are not arbitrary; they are the direct result of local magnetic shielding driven by inductive effects, mesomeric effects, and magnetic anisotropy.
The Chloroacetamide Warhead
Chloroacetamides are a well-known class of electrophilic warheads widely used in the design of covalent inhibitors, particularly for their ability to selectively bind to cysteine residues[1]. The α -chloro group is highly electronegative. Through the σ -bond network, it exerts a strong inductive electron-withdrawing effect (-I effect) on the adjacent methylene carbon.
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Causality in 1 H NMR: This inductive deshielding strips electron density away from the methylene protons (-CH 2 -Cl), exposing them to the external magnetic field and shifting their resonance significantly downfield to a sharp singlet at ~4.05 ppm .
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Causality in 13 C NMR: Similarly, the methylene carbon is deshielded, typically resonating at ~42.8 ppm , while the adjacent highly polarized amide carbonyl carbon (C=O) appears at ~165.8 ppm .
The Methanesulfonyl Piperidine Core
The piperidine ring is N-capped with a methanesulfonyl group (-SO 2 CH 3 ). The sulfonyl group is strongly electron-withdrawing, which drastically alters the electron density of the piperidine nitrogen compared to a standard basic amine[3].
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Conformational Locking: The bulky N-methanesulfonyl group and the C4-acetamide substituent force the piperidine ring to adopt a highly stable chair conformation. To minimize 1,3-diaxial steric clashes, the C4-acetamide group predominantly occupies the equatorial position.
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Axial vs. Equatorial Protons: Because the C4 substituent is equatorial, the C4 proton is forced into the axial position. In 1 H NMR, this axial proton (~3.95 ppm) exhibits large anti-periplanar axial-axial coupling constants ( J≈10−12 Hz) with the axial protons of C3 and C5, and smaller axial-equatorial couplings ( J≈3−4 Hz), resulting in a broad multiplet. Furthermore, the equatorial protons at C2 and C6 (~3.75 ppm) are deshielded relative to their axial counterparts (~2.85 ppm) due to the magnetic anisotropy of the adjacent N-S bond.
1 H and 13 C NMR Spectral Assignments
The following tables summarize the predicted quantitative NMR data based on the structural fragments and empirical rules for piperidine sulfonamides and chloroacetamides[1][3].
Table 1: 1 H NMR Assignments (400 MHz, CDCl 3 )
| Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | Assignment / Structural Causality |
| 6.50 | br d | 1H | ~7.8 | -NH- (Amide): Broadened by quadrupolar relaxation of 14 N; coupled to the C4 methine proton. |
| 4.05 | s | 2H | - | -CH 2 -Cl: Deshielded by the highly electronegative chlorine atom and the adjacent carbonyl. |
| 3.95 | m | 1H | - | Piperidine C4-H (axial): Deshielded by the amide nitrogen; complex splitting due to ax-ax and ax-eq couplings. |
| 3.75 | m | 2H | - | Piperidine C2-H, C6-H (equatorial): Deshielded by the adjacent N-SO 2 group. |
| 2.85 | td | 2H | 12.0, 2.5 | Piperidine C2-H, C6-H (axial): Upfield relative to equatorial protons; large geminal and ax-ax couplings. |
| 2.78 | s | 3H | - | -SO 2 CH 3 : Sharp singlet; deshielded by the strongly electron-withdrawing sulfonyl group. |
| 2.05 | m | 2H | - | Piperidine C3-H, C5-H (equatorial): Ring backbone protons. |
| 1.60 | m | 2H | - | Piperidine C3-H, C5-H (axial): Most shielded protons in the system. |
Table 2: 13 C NMR Assignments (100 MHz, CDCl 3 )
| Chemical Shift ( δ , ppm) | Carbon Type (DEPT-135) | Assignment / Structural Causality |
| 165.8 | C (Quaternary) | C=O (Amide): Highly deshielded sp2 hybridized carbonyl carbon. |
| 46.5 | CH | Piperidine C4: Deshielded by the adjacent electronegative amide nitrogen. |
| 45.2 | CH 2 | Piperidine C2, C6: Deshielded by the adjacent sulfonamide nitrogen. |
| 42.8 | CH 2 | -CH 2 -Cl: Deshielded by the inductive effect of the α -chlorine atom. |
| 35.1 | CH 3 | -SO 2 CH 3 : Methyl carbon attached to the electron-withdrawing sulfonyl group. |
| 31.4 | CH 2 | Piperidine C3, C5: Aliphatic ring backbone carbons. |
Experimental Methodologies
To ensure absolute trustworthiness and reproducibility, the following self-validating protocols must be strictly adhered to when characterizing this compound and evaluating its utility as a covalent warhead.
Protocol 1: Standard 1D NMR Acquisition
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Sample Preparation: Dissolve 15–20 mg of the highly pure compound in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Ensure the solution is free of particulate matter by filtering through a glass wool plug if necessary.
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Instrument Tuning: Transfer the solution to a standard 5 mm NMR tube. Insert into a 400 MHz or 500 MHz NMR spectrometer. Perform automated gradient shimming (Z-axis) to achieve a lock signal and tune the probe for 1 H and 13 C nuclei.
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1 H NMR Acquisition: Acquire the spectrum using a standard single-pulse sequence (zg30). Set the spectral width to 12 ppm, relaxation delay ( D1 ) to 2.0 s, and accumulate 16–32 scans.
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13 C NMR Acquisition: Acquire the spectrum using composite pulse proton decoupling (zgpg30). Set the spectral width to 250 ppm, relaxation delay to 2.0 s, and accumulate 1024–2048 scans to ensure adequate signal-to-noise for the quaternary carbonyl carbon.
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Processing: Apply an exponential window function with a line broadening factor of 0.3 Hz for 1 H and 1.0 Hz for 13 C. Fourier transform, phase correct, and calibrate the chemical shift against the TMS signal (0.00 ppm) or the residual CDCl 3 solvent peak (7.26 ppm for 1 H; 77.16 ppm for 13 C).
Protocol 2: NMR-Based Thiol Reactivity Assay
Because chloroacetamides are utilized to form irreversible covalent bonds with target residues[1], validating the electrophilic reactivity of the -CH 2 -Cl group is essential.
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Baseline Measurement: Acquire a baseline 1 H NMR spectrum of the compound (5 mM) in a buffered D 2 O/DMSO-d 6 mixture (pH 7.4).
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Thiol Addition: Add 1.0 equivalent of a model thiol (e.g., cysteamine or glutathione) directly to the NMR tube.
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Kinetic Monitoring: Acquire sequential 1 H NMR spectra every 10 minutes over a 12-hour period at 37 °C.
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Mechanistic Analysis: Monitor the disappearance of the sharp singlet at 4.05 ppm (-CH 2 -Cl). As the strongly electronegative chlorine is displaced by the less electronegative sulfur atom via an S N 2 mechanism, the inductive deshielding decreases. This causes the newly formed thioether protons (-CH 2 -S-R) to shift upfield to approximately 3.20–3.40 ppm . Calculate the pseudo-first-order rate constant ( kobs ) from the integration decay curve.
Workflow Visualization
The following diagram illustrates the logical progression from compound synthesis to NMR characterization and functional validation of the covalent warhead.
Caption: Standardized workflow for the NMR characterization and thiol-reactivity validation of covalent warheads.
References
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Title: Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development Source: MDPI (Molecules) URL: [Link]
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Title: Synthesis and Structure−Activity Relationships of β- and α-Piperidine Sulfone Hydroxamic Acid Matrix Metalloproteinase Inhibitors with Oral Antitumor Efficacy Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
